molecular formula C7H9N5 B13117794 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

Katalognummer: B13117794
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: IDRJBXNEOZCTQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4,6-diaminopyrimidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual amino and methylamino groups enhance its ability to interact with various biological targets, making it a versatile compound for drug development .

Eigenschaften

Molekularformel

C7H9N5

Molekulargewicht

163.18 g/mol

IUPAC-Name

4-amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H9N5/c1-4-11-6(9)5(3-8)7(10-2)12-4/h1-2H3,(H3,9,10,11,12)

InChI-Schlüssel

IDRJBXNEOZCTQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=N1)NC)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.